

Application Notes and Protocols for Midkine (MK) ELISA Kit in Serum Samples

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Compound of Interest

Compound Name: *midkine*

Cat. No.: *B1177420*

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These application notes provide a comprehensive overview and a detailed protocol for the quantification of **Midkine** (MK) in human serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Introduction

Midkine (MK), also known as neurite growth-promoting factor 2 (NEGF2), is a heparin-binding growth factor involved in various biological processes, including cell proliferation, migration, and angiogenesis. Its expression is elevated in several pathological conditions, making it a protein of interest in drug development and disease research. This document outlines the principles of a typical **Midkine** ELISA, provides detailed protocols for serum sample analysis, and presents performance characteristics of commercially available kits.

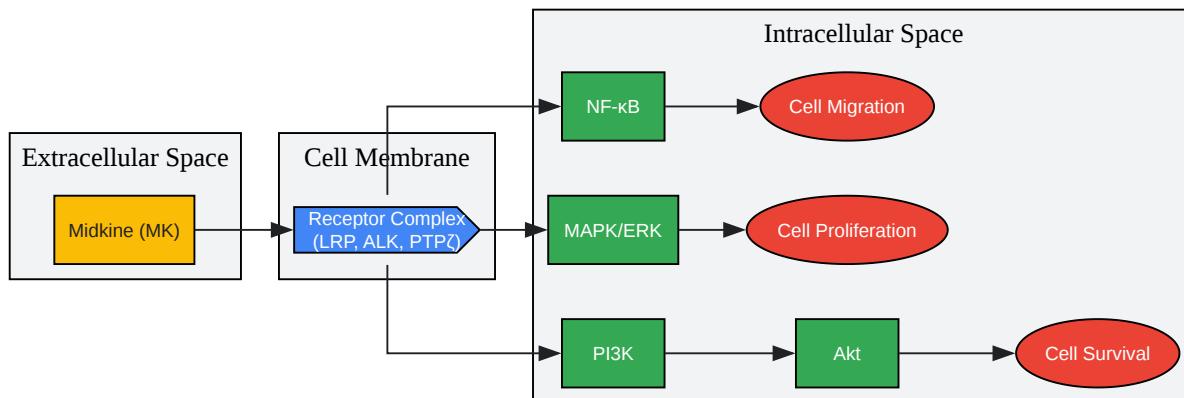
Principle of the Assay

The **Midkine** ELISA kit is a solid-phase sandwich immunoassay. The microplate wells are pre-coated with a monoclonal antibody specific for **Midkine**.^[1] During the first incubation, **Midkine** present in the standards and samples binds to the immobilized antibody. After washing, a horseradish peroxidase (HRP)-conjugated polyclonal antibody specific for **Midkine** is added, which binds to the captured **Midkine**, forming a "sandwich".^[1] Following another wash step, a substrate solution is added, and the color development is proportional to the amount of bound

Midkine. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.[1]

Midkine Signaling Pathway

Midkine exerts its biological functions by binding to a receptor complex on the cell surface, which can include Low-Density Lipoprotein Receptor-related Protein (LRP), anaplastic lymphoma kinase (ALK), and protein tyrosine phosphatase ζ (PTP ζ). This interaction triggers several downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and NF- κ B pathways, which are crucial for cell survival, proliferation, and migration.



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Midkine signaling cascade.

Data Presentation

Table 1: Comparison of Performance Characteristics of Commercial Midkine ELISA Kits

Feature	Kit A	Kit B	Kit C	Kit D
Detection Range	31.25 - 2000 pg/mL ^[2]	32 - 2000 pg/mL ^[3]	78.1 - 5,000 pg/mL	6 - 96 pg/mL
Sensitivity	7.8 pg/mL ^[2]	< 10 pg/mL	14.4 pg/mL	0.5 pg/mL
Sample Type	Serum, Plasma, Tissue Homogenates ^[2]	Serum, Plasma, Lysates ^[3]	Serum, Plasma, Cell Culture Supernates	Serum, Cell Culture Supernates
Assay Time	1 - 5 hours ^[2]	4.5 hours ^[3]	1.5 hours	Not Specified
Intra-Assay CV%	< 8% ^[2]	Not Specified	< 10% ^[4]	< 9%
Inter-Assay CV%	< 10% ^[2]	Not Specified	< 12% ^[4]	< 11%

Table 2: Representative Standard Curve Data

This table provides an example of a typical standard curve. Actual results may vary.

Concentration (pg/mL)	Optical Density (450 nm)
2000	2.45
1000	1.68
500	0.95
250	0.52
125	0.28
62.5	0.15
31.25	0.08
0	0.02

Experimental Protocols Materials and Reagents

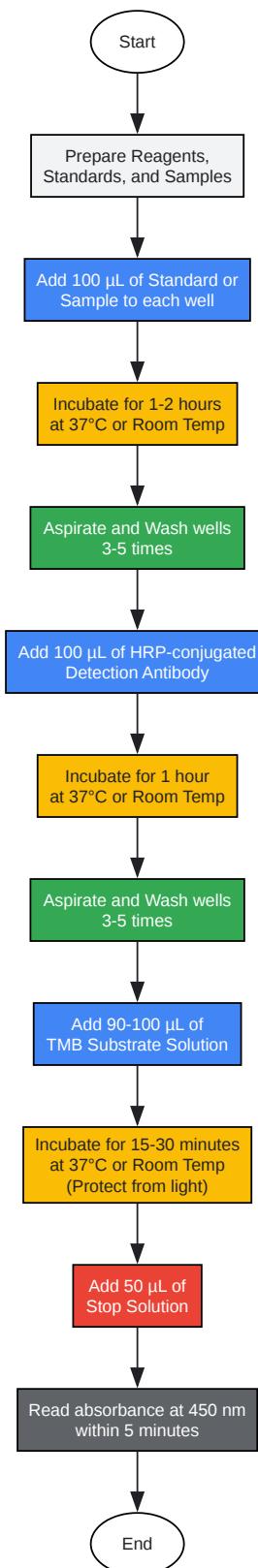
- **Midkine** ELISA Kit (96-well plate, standards, detection antibody, etc.)
- Microplate reader capable of measuring absorbance at 450 nm
- Precision pipettes and disposable tips
- Deionized or distilled water
- Wash buffer (typically provided with the kit)
- Stop solution (typically provided with the kit)
- Serum samples

Serum Sample Collection and Preparation

- Collect whole blood using a serum separator tube.
- Allow the blood to clot for two hours at room temperature or overnight at 4°C.[1]
- Centrifuge for 20 minutes at approximately 1,000 x g.[1]
- Carefully aspirate the serum and transfer it to a clean tube.
- Assay the freshly prepared serum immediately or store it in aliquots at -20°C or -80°C for later use.[1] Avoid repeated freeze-thaw cycles.[1]
- It is recommended to dilute serum samples at least 1:2 with the provided sample diluent before testing.[5] The optimal dilution factor should be determined experimentally.

ELISA Assay Workflow

The following diagram outlines the major steps of the **Midkine** ELISA protocol.

[Click to download full resolution via product page](#)**Midkine** ELISA experimental workflow.

Detailed Assay Procedure

- Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare the wash buffer and standards as instructed in the kit manual. A serial dilution of the standard is typically performed to generate a standard curve.[5]
- Sample Addition: Add 100 µL of each standard, blank, and diluted serum sample to the appropriate wells in duplicate.[6]
- Incubation: Cover the plate and incubate for 1-2 hours at 37°C or room temperature, as specified by the kit manufacturer.
- Washing: Aspirate the liquid from each well and wash each well 3-5 times with ~300 µL of wash buffer per well. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
- Detection Antibody Addition: Add 100 µL of the HRP-conjugated detection antibody to each well.
- Second Incubation: Cover the plate and incubate for 1 hour at 37°C or room temperature.
- Second Washing: Repeat the washing step as described in step 4.
- Substrate Addition: Add 90-100 µL of TMB substrate solution to each well.[4]
- Color Development: Incubate the plate for 15-30 minutes at 37°C or room temperature, protected from light.[4] A blue color will develop in the wells containing **Midkine**.
- Stopping the Reaction: Add 50 µL of stop solution to each well.[4] The color will change from blue to yellow.
- Absorbance Reading: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[1] It is recommended to read the plate within 5 minutes of adding the stop solution.

Data Analysis

- Calculate the average OD for each set of duplicate standards, controls, and samples.

- Subtract the mean OD of the blank from the mean OD of all other wells.
- Plot the mean OD for the standards on the y-axis against the concentration on the x-axis and draw a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.
- Use the standard curve to determine the concentration of **Midkine** in the serum samples.
- Multiply the determined concentration by the sample dilution factor to obtain the final **Midkine** concentration in the original serum sample.

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